2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
This pyrimidine derivative features a cyclopropyl group at the 2-position, a trifluoromethyl group at the 6-position, and a piperazine-linked 5-fluoropyrimidin-2-yl moiety at the 4-position. The 5-fluoropyrimidin-2-yl substituent on piperazine may facilitate hydrogen bonding with biological targets, such as neurotensin receptors, as suggested by its structural resemblance to agonists described in .
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N6/c17-11-8-21-15(22-9-11)26-5-3-25(4-6-26)13-7-12(16(18,19)20)23-14(24-13)10-1-2-10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWIPGFRXJFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and analogs:
*Calculated based on formula.
Functional Implications
- Piperazine Substituents : The 5-fluoropyrimidin-2-yl group in the target compound likely outperforms furan (BK77456) or ethyl-pyrimidine () in receptor affinity due to its ability to form hydrogen bonds and π-π interactions .
- Steric Effects : The cyclopropyl group on the central pyrimidine (BK77457) introduces steric hindrance, which may reduce binding efficiency compared to the target compound’s 2-cyclopropyl configuration .
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